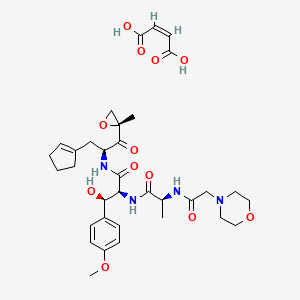

Zetomipzomib Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KZR-616 (maleate), also known as zetomipzomib, is a first-in-class, selective immunoproteasome inhibitor developed by Kezar Life Sciences. This compound is primarily designed to treat a range of autoimmune diseases by modulating the immune system. Immunoproteasomes play a crucial role in regulating the normal function of the immune system. When inhibited, multiple pathways involved in inflammatory cytokine production and immune effector cell activity, including macrophages, B cells, and T cells, are also inhibited .

Preparation Methods

The synthesis of KZR-616 (maleate) involves several steps, including the preparation of the core structure and subsequent functionalization to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that ensure its selectivity and potency as an immunoproteasome inhibitor .

Chemical Reactions Analysis

KZR-616 (maleate) undergoes various chemical reactions, primarily focusing on its interaction with the immunoproteasome. The compound selectively targets the LMP7 and LMP2 subunits of the immunoproteasome, inhibiting their activity. This inhibition leads to a reduction in inflammatory cytokine production and immune effector cell activity . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the compound’s stability and efficacy .

Scientific Research Applications

KZR-616 (maleate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of immunoproteasome inhibition and its effects on various biochemical pathways. In biology, it helps researchers understand the role of immunoproteasomes in immune system regulation and the development of autoimmune diseases. In medicine, KZR-616 (maleate) is being investigated as a potential treatment for autoimmune diseases such as lupus nephritis and autoimmune hepatitis . Its ability to modulate the immune system without the severe side effects associated with traditional immunosuppressive therapies makes it a promising candidate for clinical use .

Mechanism of Action

KZR-616 (maleate) exerts its effects by selectively inhibiting the immunoproteasome, specifically targeting the LMP7 and LMP2 subunits. This selective inhibition leads to a broad immunomodulatory effect across both the innate and adaptive immune systems. By reducing the activity of inflammatory cytokines and immune effector cells, KZR-616 (maleate) helps to control the dysregulated immune response seen in autoimmune diseases . The compound’s ability to modulate multiple pathways involved in immune regulation makes it a versatile and effective treatment option .

Comparison with Similar Compounds

KZR-616 (maleate) is unique in its selective inhibition of the immunoproteasome, setting it apart from other proteasome inhibitors such as bortezomib and carfilzomib. While bortezomib and carfilzomib target both the constitutive proteasome and the immunoproteasome, KZR-616 (maleate) specifically targets the immunoproteasome, leading to fewer off-target effects and a more focused therapeutic action . Similar compounds include bortezomib, carfilzomib, and other proteasome inhibitors, but KZR-616 (maleate) stands out due to its selectivity and potential for treating a broad range of autoimmune diseases .

Properties

CAS No. |

2170983-62-5 |

|---|---|

Molecular Formula |

C34H46N4O12 |

Molecular Weight |

702.7 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |

InChI |

InChI=1S/C30H42N4O8.C4H4O4/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30;5-3(6)1-2-4(7)8/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,25-,26+,30+;/m0./s1 |

InChI Key |

HVKAUVYFVFFXLW-MTOCQVLVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)

![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)

![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)

![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane](/img/structure/B10831848.png)

![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)

![N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)